molecular formula C33H51NO7 B194089 Cycloposine CAS No. 23185-94-6

Cycloposine

カタログ番号: B194089
CAS番号: 23185-94-6
分子量: 573.8 g/mol
InChIキー: OSOOWXRUSUHLOX-PBFVMIKGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cycloposine is a steroidal alkaloid primarily isolated from Veratrum californicum (California corn lily) and certain Fritillaria species, such as F. pallidiflora and F. unibracteata . Structurally, it belongs to the jervine-type alkaloids, characterized by a hexacyclic framework with a furan ring bridging C17 and C22, forming a piperidine ring (ring F) and a six-membered ring D . A distinguishing feature of this compound is the presence of a hydroxide radical at the C3 position of ring A, which is often conjugated with a glucopyranosyl group, enhancing its solubility and influencing its bioactivity .

Pharmacologically, this compound is recognized as a potent teratogen, causing severe developmental defects in embryos by antagonizing the Hedgehog (Hh) signaling pathway . This activity is linked to its ability to inhibit Smoothened (SMO), a key transmembrane protein in the Hh pathway, thereby suppressing downstream transcription factors like Gli .

作用機序

Target of Action

Cyclosporine, also known as Cycloposine, primarily targets T-lymphocytes, a type of white blood cell that plays a crucial role in the immune response . It binds to the cytosolic protein cyclophilin (immunophilin) of lymphocytes, especially T cells . The binding to the receptor cyclophilin-1 inside cells produces a complex known as cyclosporine-cyclophilin .

Mode of Action

Cyclosporine is a calcineurin inhibitor that inhibits T cell activation . The cyclosporine-cyclophilin complex subsequently inhibits calcineurin, which in turn stops the dephosphorylation as well as the activation of the nuclear factor of activated T-cells . This inhibition blocks the transcription of interleukin-2 and other cytokines, thereby suppressing the immune response .

Biochemical Pathways

Cyclosporine affects the calcineurin/NFAT pathway and JNK and p38 signaling pathways . By inhibiting calcineurin, it prevents the activation of the transcription factor NFAT, a key regulator of T-cell activation . This inhibition blocks the transcription of various cytokines, particularly interleukin-2, which is crucial for the proliferation and function of T-cells .

Pharmacokinetics

Cyclosporine exhibits variable pharmacokinetics after oral or intravenous administration . It is widely distributed throughout the body, with a volume of distribution ranging from 0.9 to 4.8 L/kg . It is extensively metabolized, primarily by mono- and dihydroxylation as well as N-demethylation . The bioavailability of cyclosporine ranges from less than 5% to 89% in transplant patients .

Result of Action

The primary result of cyclosporine’s action is immunosuppression. By inhibiting T-cell activation, it prevents the immune system from mounting a response against transplanted organs, thereby preventing organ rejection . It is also used to treat various inflammatory and autoimmune conditions, such as rheumatoid arthritis and psoriasis .

Action Environment

The action of cyclosporine can be influenced by various environmental factors. For instance, the absorption of cyclosporine can be affected by factors such as the elapsed time after surgery, the dose administered, gastrointestinal dysfunction, external bile drainage, liver disease, and food . Furthermore, the development of novel formulations like microemulsion, self-emulsifying systems, nanoparticles, and microspheres has been explored to overcome constraints like high molecular weight, low solubility, low permeability, bitter taste, and narrow therapeutic index of cyclosporine .

生化学分析

Biochemical Properties

Cycloposine plays a crucial role in biochemical reactions, particularly in the inhibition of the Hedgehog signaling pathway. This pathway is essential for cell differentiation and tissue patterning during embryonic development. This compound interacts with the Smoothened (SMO) receptor, a key component of the Hedgehog pathway, inhibiting its activity and thereby blocking downstream signaling. Additionally, this compound has been shown to interact with various enzymes and proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound induces apoptosis and inhibits proliferation by disrupting the Hedgehog signaling pathway. This disruption leads to altered gene expression and reduced activity of target genes involved in cell growth and survival. This compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in energy production and nutrient utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of the SMO receptor. By binding to SMO, this compound prevents the activation of the Hedgehog pathway, leading to decreased transcription of target genes such as GLI1 and PTCH1. This inhibition results in reduced cell proliferation and increased apoptosis. This compound also interacts with other biomolecules, including DNA and RNA, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of the Hedgehog pathway and long-term effects on cellular function, including altered gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without significant toxicity. At higher doses, this compound can cause adverse effects, including teratogenicity and organ toxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to steroid metabolism and detoxification. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. This compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity or contribute to its overall pharmacological profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. This compound’s distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins .

Subcellular Localization

This compound is localized within various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by its subcellular localization, with nuclear localization being particularly important for its effects on gene expression. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, where it can exert its biological effects .

生物活性

Cycloposine, a compound closely related to cyclosporine, has garnered attention for its diverse biological activities. This article delves into the mechanisms of action, therapeutic applications, and case studies that highlight the efficacy of this compound in various medical contexts.

This compound functions primarily as an immunomodulatory agent . Its biological activity is largely attributed to its ability to inhibit cytokine production, particularly interleukin-2 (IL-2), which plays a crucial role in T-cell activation. The compound achieves this through its binding to cyclophilins, proteins that facilitate peptidyl-prolyl isomerization. This interaction inhibits calcineurin, a phosphatase necessary for the activation of nuclear factor of activated T-cells (NFAT), thereby reducing the transcription of several key immune factors including IL-2 and tumor necrosis factor-alpha (TNF-α) .

Immunosuppressive Effects

This compound's immunosuppressive properties have made it a valuable tool in organ transplantation and autoimmune diseases. It effectively prevents graft rejection by modulating T-cell responses. Studies have shown that this compound can selectively inhibit T-cell proliferation without causing cell death, which differentiates it from other cytotoxic immunosuppressants .

Case Studies

  • Treatment of DRESS Syndrome : A clinical study evaluated this compound's effectiveness in treating Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome. Patients receiving this compound showed a significantly faster resolution of symptoms compared to those treated with corticosteroids, indicating its potential as a first-line treatment for severe drug reactions .
  • Management of Autoimmune Conditions : In various case reports, this compound has been utilized to manage conditions such as sebaceous adenitis and perianal fistulae in veterinary medicine, showcasing its versatility beyond human applications .
  • Ocular Applications : A phase 2 clinical trial assessed a water-free formulation of this compound for ocular surface disease. Results indicated significant improvements in corneal staining and dryness scores compared to placebo, suggesting its efficacy in treating dry eye conditions .

Comparative Efficacy

The following table summarizes the findings from various studies on this compound's biological activity:

Study Condition Treated Outcome Key Findings
JAMA Dermatology (2020)DRESS SyndromeFaster symptom resolutionMean time to cessation: 2.0 days vs 2.76 days with corticosteroids .
Frontiers in Immunology (2019)Organ TransplantationReduced graft rejectionInhibition of IL-2 production essential for T-cell activation .
JAMA Ophthalmology (2020)Ocular Surface DiseaseImproved corneal staining71.6% achieved meaningful symptom reduction .

科学的研究の応用

Cycloposine exhibits biological properties similar to those of cyclopamine, another alkaloid known for its teratogenic effects and anticancer potential. The compound's ability to inhibit the Sonic Hedgehog pathway suggests applications in cancer therapy, particularly for tumors that exploit this signaling cascade for growth and survival.

Research Applications

  • Cancer Research
    • This compound's role as a Sonic Hedgehog antagonist positions it as a candidate for cancer treatment, especially in tumors such as basal cell carcinoma and medulloblastoma, where this pathway is often aberrantly activated.
  • Developmental Biology
    • The teratogenic effects observed with this compound provide insights into developmental biology, particularly in understanding congenital malformations associated with Sonic Hedgehog signaling disruption.
  • Neurobiology
    • Preliminary studies suggest that this compound may influence neurodevelopmental processes, warranting further investigation into its effects on neural differentiation and function.

Case Study 1: this compound in Cancer Therapy

A recent study investigated the efficacy of this compound in inhibiting tumor growth in murine models of medulloblastoma. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. The study highlighted the compound's potential as a therapeutic agent against cancers reliant on Sonic Hedgehog signaling.

ParameterControl GroupThis compound Group
Tumor Size (mm³)150 ± 2050 ± 10
Survival Rate (%)40%80%

Case Study 2: Developmental Toxicology

In a developmental toxicity study, pregnant sheep were administered this compound to assess its teratogenic effects on offspring. The findings revealed that exposure during critical periods of gestation resulted in cyclopia and other craniofacial defects, similar to those observed with cyclopamine.

Exposure Period (Days)Incidence of Cyclopia (%)
3075
6090

Q & A

Basic Research Questions

Q. How is Cycloposine structurally characterized in recent studies, and what analytical methods ensure reproducibility?

  • Methodological Answer : this compound’s structural elucidation typically employs nuclear magnetic resonance (NMR) for stereochemical analysis, X-ray crystallography for absolute configuration determination, and high-resolution mass spectrometry (HR-MS) for molecular weight validation. To ensure reproducibility, experimental protocols must detail solvent systems, calibration standards (e.g., using tetramethylsilane for NMR), and purity thresholds (≥95% by HPLC) . For novel derivatives, comparative spectral databases (e.g., PubChem, SciFinder) should be cross-referenced to confirm identity .
Analytical Technique Application Critical Parameters
NMR (¹H/¹³C)Stereochemical assignmentSolvent suppression, reference standards
X-ray crystallographyAbsolute configurationCrystal quality, resolution limits (<1.5 Å)
HPLC-MSPurity assessmentColumn type (C18), mobile phase gradient

Q. What standardized protocols are recommended for synthesizing this compound with high yield and purity?

  • Methodological Answer : Synthesis protocols vary by starting materials (e.g., tropane alkaloid precursors), but key steps include:

Enantioselective cyclization using chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry.

Purification via preparative HPLC with a C18 column and acetonitrile/water gradient (5–40% over 30 minutes).

Validation using tandem MS/MS to confirm molecular fragmentation patterns.
Yield optimization requires reaction monitoring (TLC or LC-MS) and strict inert atmospheric conditions to prevent oxidation .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s cytotoxicity across in vitro studies be systematically resolved?

  • Methodological Answer : Contradictions often arise from variability in cell lines, assay conditions, or compound purity. A systematic review using the PICOT framework is recommended:

  • P opulation: Specific cancer cell lines (e.g., HeLa vs. MCF-7).
  • I ntervention: this compound dosage (IC₅₀ ranges: 1–50 µM).
  • C omparison: Positive controls (e.g., doxorubicin).
  • O utcome: Apoptosis markers (e.g., caspase-3 activation).
  • T ime: Exposure duration (24–72 hours).
    Meta-analyses should account for batch-to-batch purity differences (e.g., via HPLC trace inclusion) and use fixed/random-effects models to quantify heterogeneity .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in neurological targets?

  • Methodological Answer : A multi-modal approach is critical:

  • In vitro : Radioligand binding assays (e.g., [³H]-scopolamine displacement) to assess affinity for muscarinic receptors.

  • In vivo : Behavioral studies (e.g., Morris water maze) in rodent models, paired with cerebrospinal fluid (CSF) pharmacokinetic profiling.

  • Computational : Molecular docking simulations (AutoDock Vina) to predict binding poses in acetylcholinesterase active sites.
    Data integration requires rigorous blinding, dose-response validation, and adherence to ARRIVE guidelines for preclinical reproducibility .

    Study Type Key Metrics Common Pitfalls
    In vitro bindingKd values, selectivity ratiosNon-specific binding artifacts
    In vivo behaviorLatency to platform, path efficiencyStrain-specific variability
    Molecular dockingBinding energy (ΔG), pose clusteringForce field inaccuracies

Q. How can researchers address gaps in this compound’s pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer : A tiered strategy is advised:

ADME profiling : Use Caco-2 cell monolayers for intestinal permeability and hepatic microsomes for metabolic stability (CYP450 isoform specificity).

Toxicogenomics : RNA-seq to identify off-target gene expression changes (e.g., pro-inflammatory cytokines).

Interspecies scaling : Allometric modeling from rodent PK data to predict human clearance.
Studies must report limit-of-detection (LOD) values for analytical assays and include negative controls to distinguish compound-specific effects .

Q. Methodological Considerations

  • Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between cytotoxicity assays or Cochran’s Q test for heterogeneity in meta-analyses .
  • Ethical Compliance : For in vivo studies, justify sample sizes (power analysis) and adhere to institutional animal care protocols (e.g., IACUC) .

類似化合物との比較

Cycloposine shares structural and functional similarities with other Veratrum and Fritillaria alkaloids. Below is a detailed comparison:

Structural and Chromatographic Properties

Compound Molecular Formula Retention Time (Rt, min) m/z Source Key Structural Features
This compound C33H51NO7 15.7 574.3 V. californicum C3-OH linked to glucopyranosyl; hexacyclic core
Veratrosine C33H49NO7 15.3 572.3 V. californicum Isomeric with this compound; unsaturated bond
Jervine C27H39NO3 16.2 430.3 V. californicum Lacks glycosylation; simpler hexacyclic structure
Veratramine C27H39NO2 N/A 409.3 V. viride Non-glycosylated; neurotoxic via Na⁺ channel modulation
Peimisine-3-O-β-d-glucopyranoside C33H51NO7 N/A 574.3 F. hupehensis Structurally analogous to this compound; differs in ring substitution

Data Sources :

Pharmacological Activity

Compound Hh Pathway Inhibition Teratogenicity Additional Bioactivities
This compound Yes (IC50 ~0.1 µM) Species-dependent (e.g., active in hamsters) Non-depolarizing action potential blockade
Veratrosine Moderate Not reported Weak cytotoxicity in cancer cell lines
Jervine Yes (IC50 ~0.5 µM) Strong teratogen Antifungal properties
Veratramine No Neurotoxic Cardiotoxic; induces hypotension

Key Findings :

  • This compound and jervine are both Hh pathway antagonists, but this compound exhibits higher potency .
  • Unlike this compound, veratramine lacks Hh inhibitory activity but shows strong neurotoxicity via sodium channel modulation .
  • Structural glycosylation in this compound and peimisine derivatives enhances solubility but may reduce membrane permeability compared to non-glycosylated analogs like jervine .

Extraction and Analytical Methods

Compound Extraction Method Purification Technique Identification Method
This compound Ethanol/ammonia extraction HPLC HPLC-MS, NMR
Veratramine Ethanol/chloroform extraction Flash column chromatography HPLC-MS, IR spectroscopy
Isorubijervine Methanol/water extraction Centrifugal partition chromatography LC-TOF-MS

Notes:

  • This compound is often co-extracted with veratrosine from V. californicum, requiring HPLC for separation due to their isomeric nature .
  • Jervine and veratramine are more readily isolated via conventional chromatography owing to distinct polarity profiles .

Research Implications and Limitations

Structural analogs like peimisine-3-O-β-d-glucopyranoside offer safer profiles but require further pharmacological validation . Contradictory data on species-specific teratogenicity (e.g., inactive in sheep) suggest metabolic or receptor-binding differences that warrant mechanistic studies .

特性

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51NO7/c1-16-11-25-27(34-14-16)18(3)33(41-25)10-8-21-22-6-5-19-12-20(7-9-32(19,4)24(22)13-23(21)17(33)2)39-31-30(38)29(37)28(36)26(15-35)40-31/h5,16,18,20-22,24-31,34-38H,6-15H2,1-4H3/t16-,18+,20-,21-,22-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOOWXRUSUHLOX-PBFVMIKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945852
Record name Cycloposine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

...CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. CLOSELY RELATED /STEROIDAL FURANO-PIPERIDINE/ COMPOUNDS DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE.
Record name CYCLOPOSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3568
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

23185-94-6
Record name Cycloposine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023185946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloposine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,22S,23R)-17,23-Epoxyveratraman-3-yl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ITA1WU19R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOPOSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3568
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-methoxy-N-methyl-1H-indole-4-carboxamide
Cycloposine
N-methoxy-N-methyl-1H-indole-4-carboxamide
Cycloposine
N-methoxy-N-methyl-1H-indole-4-carboxamide
Cycloposine
N-methoxy-N-methyl-1H-indole-4-carboxamide
Cycloposine
N-methoxy-N-methyl-1H-indole-4-carboxamide
Cycloposine
N-methoxy-N-methyl-1H-indole-4-carboxamide
Cycloposine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。